molecular formula C14H16Sn B094608 Dimethyldiphenyltin CAS No. 1080-43-9

Dimethyldiphenyltin

Cat. No. B094608
CAS RN: 1080-43-9
M. Wt: 303 g/mol
InChI Key: INCQQSKGFIBXAY-UHFFFAOYSA-N
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Description

Dimethyldiphenyltin is a type of organotin compound that is characterized by the presence of both methyl and phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications and biological activities, which make them of interest in various fields including materials science, catalysis, and biomedicine.

Synthesis Analysis

The synthesis of organotin compounds often involves the use of ligands that can stabilize the tin center during the reaction. For example, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides is described, where the ligand provides stability to the tin cation in the form of intramolecular Sn-N coordination . Similarly, the synthesis of dimethyldi(pyrimidine-2-thiolato)tin(IV) involves the coordination of pyrimidine-2-thiolato ligands to the tin atom .

Molecular Structure Analysis

The molecular structure of organotin compounds can be quite complex, with various geometries observed depending on the ligands involved. For instance, the dimethyl compound mentioned in paper has a trigonal bipyramidal (TBP) structure with nitrogen atoms occupying axial sites. The crystal and molecular structure of C, N-{2-[(dimethylamino)methyl]phenyl}diphenyltin bromide shows a distorted trigonal bipyramidal geometry with a five-membered chelate ring . The structure of dimethylphenyltin(IV) acetate reveals a trigonal bipyramidal geometry with oxygen atoms in axial positions, forming a polymer .

Chemical Reactions Analysis

Organotin compounds can undergo various chemical reactions, including solvolysis and coordination with different ligands. The complexes dimethyldi(pyrimidine-2-thiolato)tin(IV) and diphenyldi(pyrimidine-2-thiolato)tin(IV) exhibit solvolysis in organic solvents and are capable of forming π-π stacking interactions and hydrogen bonds . The reactivity of di-n-butyltin(IV) complexes with CO2 has been studied for the synthesis of dimethyl carbonate, demonstrating the potential catalytic applications of organotin compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds are influenced by their molecular structure and the nature of their ligands. The solubility behavior of organotin compounds can vary significantly; some are extremely soluble in water and polar solvents, while others show opposite behavior . The crystal structures of organotin compounds can provide insights into their coordination environments, which are often trigonal bipyramidal with various ligands occupying equatorial and axial positions . Spectroscopic techniques such as NMR, IR, and Mossbauer spectroscopy are commonly used to characterize these compounds and study their properties .

Scientific Research Applications

Dimethyldiphenyltin is an organometallic compound with potential applications in various fields . Here are some general applications of organometallic compounds that might also apply to Dimethyldiphenyltin:

  • Thin Film Deposition

    • Organometallic compounds are often used as precursors for depositing thin films of metals or semiconductors .
    • The outcomes can include high-quality, uniform, and thin films of materials, which are crucial in industries like electronics and solar cells .
  • Industrial Chemistry

    • Organometallic compounds can act as catalysts in various industrial chemical reactions .
    • The outcomes can include improved efficiency and selectivity of chemical reactions .
  • Pharmaceuticals

    • Organometallic compounds can be used in the synthesis of pharmaceuticals .
    • The outcomes can include new methods for synthesizing drugs, potentially leading to more effective or safer medications .
  • LED Manufacturing

    • Organometallic compounds can be used in the manufacture of light-emitting diodes (LEDs) .
    • The outcomes can include high-performance LEDs with improved efficiency, brightness, or color quality .

While specific applications of Dimethyldiphenyltin are not widely documented, as an organometallic compound, it may have potential uses in various fields . Here are some additional general applications of organometallic compounds:

  • Catalysis in Organic Synthesis

    • Organometallic compounds are often used as catalysts in organic synthesis .
    • The outcomes can include the efficient synthesis of complex organic molecules .
  • Material Science

    • Organometallic compounds can be used in the development of new materials .
    • The outcomes can include materials with unique properties, such as high porosity, conductivity, or reactivity .

properties

IUPAC Name

dimethyl(diphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2CH3.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCQQSKGFIBXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456341
Record name DIMETHYLDIPHENYLTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyldiphenyltin

CAS RN

1080-43-9
Record name DIMETHYLDIPHENYLTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
K Sisido, T Miyanisi, K Nabika, S Kozima - Journal of Organometallic …, 1968 - Elsevier
… 0.05 g (SIri) of dimethyldiphenyltin and 0.45 g of di-n-butyldimrthyltin. From the distillation rcsiduc, 0.07 g (6:~) of methyltriphcnyltin and 0.1’lfi 8 (7’;;) of hcxaplrcnytditrn wcrc isalatcd by …
Number of citations: 31 www.sciencedirect.com
FJA Des Tombe, GJM Van Der Kerk… - Journal of Organometallic …, 1972 - Elsevier
… of trimethylphenyltin and 5.60 mm01 of dimethyldiphenyltin. In a similar experiment with 8.2 … methyltriphenyltin, 3.16 mm01 of dimethyldiphenyltin, and 0.38 mm01 of trimethylphenyltin. …
Number of citations: 23 www.sciencedirect.com
JW Labadie, JK Stille - Journal of the American Chemical Society, 1983 - ACS Publications
… or dimethyldiphenyltin were observed (lH NMR). Similarly, when both methyltriphenyltin and phenyltrimethyltin were present in the reactionmixture, no dimethyldiphenyltin was observed…
Number of citations: 458 pubs.acs.org
JA Chandrasiri, CA Wilkie - Polymer degradation and stability, 1994 - Elsevier
… were prepared by the reaction of methyltin trichloride and trimethyltin chloride with the appropriate amount of phenylmagnesium bromide in ether, and dimethyldiphenyltin was prepared …
Number of citations: 23 www.sciencedirect.com
RD Rieke, SN Milligan, I Tucker, KA Dowler… - Journal of …, 1981 - Elsevier
… The electrochemical oxidation of the mono- and his-(tzicarbonylchromium) complexes of dimethyldiphenyltin yield stable cations on the cyclic voltarnmetric time scale in contrast to …
Number of citations: 24 www.sciencedirect.com
A Azadmeher, MM Amini, N Hadipour… - Applied …, 2008 - Wiley Online Library
… Dimethyldiphenyltin(IV) was prepared using a conventional Grignard synthesis with diphenyltin(IV) dichloride and methylmagnesium iodide and purified by vacuum distillation (bp 120 ◦ …
Number of citations: 38 onlinelibrary.wiley.com
Y Sato, Y Ban, H Shirai - The Journal of Organic Chemistry, 1973 - ACS Publications
I or Br, the quaternary ammonium salts or the amine hydrohalides, produced from A7-(2-triphenylstannylethyl) alkylamines (3a and 3b), were unstable and were cleaved by nucleophilic …
Number of citations: 10 pubs.acs.org
FJA Des Tombe, GJM Van Der Kerk… - Journal of Organometallic …, 1973 - Elsevier
The reaction of organotin halides with zinc proceeds via the initial formation of reactive organotin-zinc compounds. The nature of the final reaction products depends on the reaction …
Number of citations: 0 www.sciencedirect.com
RB King, FGA Stone - Journal of the American Chemical Society, 1960 - ACS Publications
… used to prepare dibutyltin iron tetracarbonyl from dibutyldiphenyltin and dimethyltin iron tetracarbonyl10 from dimethyldiphenyltin. Analytical data obtained were: …
Number of citations: 58 pubs.acs.org
C Gong, J Li, C Yi, S Qu - 2020 - chemrxiv.org
… Catalysts with different steric hindrance, such as tetraphenyltin, triphenyltin chloride, dimethyldiphenyltin, and tetramethyltin, were selected to synthesize the PCL. The main influencing …
Number of citations: 1 chemrxiv.org

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